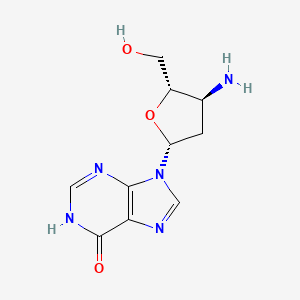
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is an aromatic heterocyclic compound, which is a type of organic compound that contains both carbon and nitrogen atoms in its structure. This compound has been studied for its potential use in a wide range of scientific research applications, including drug research, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug candidate, as it has been shown to have inhibitory activity against the enzyme acetylcholinesterase. It has also been studied for its potential use in biochemistry and pharmacology research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters. In addition, it has been studied for its potential use in medicinal chemistry research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the metabolism of drugs.
Mécanisme D'action
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of muscle movement and cognitive processes. By inhibiting AChE, 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) increases the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. In animal studies, it has been shown to increase the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control. In addition, it has been shown to have inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) in laboratory experiments include its high efficiency and yield when synthesized using the Suzuki-Miyaura cross-coupling reaction. In addition, it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and it is not available in large quantities.
Orientations Futures
The potential future directions for research involving 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include further studies on its potential use as a drug candidate, as well as its potential use in biochemistry and pharmacology research. In addition, further research could be conducted on its potential use in medicinal chemistry research, as well as its potential use in other areas of scientific research. Finally, further research could be conducted on its potential use as an inhibitor of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
Méthodes De Synthèse
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) can be synthesized through a variety of methods. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with arylboronic acids. This reaction is highly efficient, and it produces the desired compound in high yields. Other methods that can be used to synthesize 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include the Stille reaction, the Buchwald-Hartwig reaction, and the Sonogashira coupling reaction.
Propriétés
IUPAC Name |
6-(3-fluoro-4-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-4-11(9)15)10-3-2-8(14)6-13-10/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZKQTZSCZODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695509 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261958-24-0 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














